molecular formula C8H12N2O B13826708 6-(dimethylamino)-4-methyl-1H-pyridin-2-one

6-(dimethylamino)-4-methyl-1H-pyridin-2-one

Cat. No.: B13826708
M. Wt: 152.19 g/mol
InChI Key: CYAVVDHKXLUALF-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a dimethylamino group at the 6th position, a methyl group at the 4th position, and a keto group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-4-methyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridone with dimethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-(dimethylamino)-4-methyl-1H-pyridin-2-ol.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

6-(Dimethylamino)-4-methyl-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-4-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: Similar in structure but lacks the keto group.

    6-Dimethylaminopyridine: Similar but without the methyl group at the 4th position.

    4-Methyl-2-pyridone: Lacks the dimethylamino group.

Uniqueness

6-(Dimethylamino)-4-methyl-1H-pyridin-2-one is unique due to the presence of both the dimethylamino and keto groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

6-(dimethylamino)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-6-4-7(10(2)3)9-8(11)5-6/h4-5H,1-3H3,(H,9,11)

InChI Key

CYAVVDHKXLUALF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1)N(C)C

Origin of Product

United States

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